Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-
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Overview
Description
Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-chloro-3-fluorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluorothiophenol with a benzoic acid derivative under suitable conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-chloro-
- Benzoic acid, 2-fluoro-
- 4-Chloro-2-fluorobenzoic acid
Uniqueness
Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- is unique due to the presence of both chloro and fluoro substituents on the phenylthio group, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to other benzoic acid derivatives, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60810-59-5 |
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Molecular Formula |
C13H8ClFO2S |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H8ClFO2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) |
InChI Key |
VMVMGZMMCCQXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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